molecular formula C7H6ClN3 B1586955 1-(Chloromethyl)-1H-benzotriazole CAS No. 54187-96-1

1-(Chloromethyl)-1H-benzotriazole

Cat. No. B1586955
CAS RN: 54187-96-1
M. Wt: 167.59 g/mol
InChI Key: VSEROABGEVRIRY-UHFFFAOYSA-N
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Patent
US05298390

Procedure details

To 1-hydroxymethylbenzotriazole (59.6 g), prepared above, kept at ice-bath temp., 175 ml of thionyl chloride was added dropwise as long as a vigorous reaction continued. The reminder was added more rapidly. The mixture was then stirred and refluxed for 90 minutes. Excess thionyl chloride was removed by distillation, the last traces were removed by heating for a short time with 200 ml of methanol. After cooling and collecting on a funnel, the product weighted 45 g. (67%); melting point: 136° C; (lit. 136°-138° C.).
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[N:4]1.S(Cl)([Cl:14])=O>>[Cl:14][CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[N:4]1

Inputs

Step One
Name
Quantity
59.6 g
Type
reactant
Smiles
OCN1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at ice-bath
CUSTOM
Type
CUSTOM
Details
long as a vigorous reaction
ADDITION
Type
ADDITION
Details
The reminder was added more rapidly
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed by distillation
CUSTOM
Type
CUSTOM
Details
the last traces were removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for a short time with 200 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
collecting on a funnel
CUSTOM
Type
CUSTOM
Details
(lit. 136°-138° C.)

Outcomes

Product
Name
Type
Smiles
ClCN1N=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.